molecular formula C5H5F3N4 B1493728 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide CAS No. 1936287-19-2

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1493728
CAS No.: 1936287-19-2
M. Wt: 178.12 g/mol
InChI Key: SNKYWXFPESUXSY-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes . For instance, trifluoperazine, a compound with a trifluoromethyl group, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .

Mode of Action

For example, trifluoromethylphenol (TFM) is known to impair mitochondrial oxidative phosphorylation and interfere with gill ion uptake .

Biochemical Pathways

Organofluorine compounds, which include trifluoromethyl-containing compounds, have been found to significantly affect pharmaceutical growth . They are involved in various biochemical reactions such as hydroxylation, oxidation, hydrolysis, decarboxylation, and rearrangement .

Pharmacokinetics

Similar compounds have been found to be rapidly absorbed from the gastrointestinal tract, undergo extensive first-pass metabolism, and be excreted mainly via urine and faeces . The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Similar compounds have been found to be thermally stable, effectively migrate through biological membranes by means of passive diffusion, and show low to moderate solubility in physiological ph, which is significantly improved in an acidic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate . This reaction is followed by cyclization and subsequent functional group transformations to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:

Uniqueness

What sets 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide apart is its unique combination of the trifluoromethyl group and the carboximidamide functional group. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-2(4(9)10)1-11-12-3/h1H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKYWXFPESUXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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